molecular formula C12H15NO4 B6165476 rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis CAS No. 1822230-27-2

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis

Cat. No.: B6165476
CAS No.: 1822230-27-2
M. Wt: 237.3
InChI Key:
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Description

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis: is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide group derived from 3-methylfuran. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products Formed

    Oxidation: Lactones, oxygenated derivatives

    Reduction: Alcohols

    Substitution: Various amide derivatives

Scientific Research Applications

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

1822230-27-2

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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